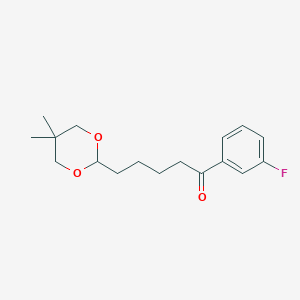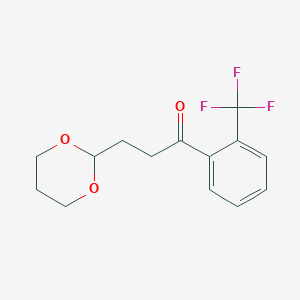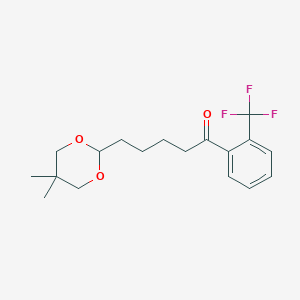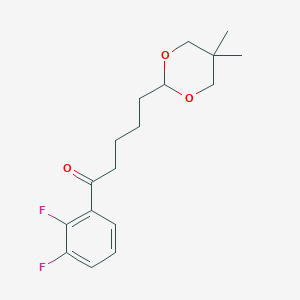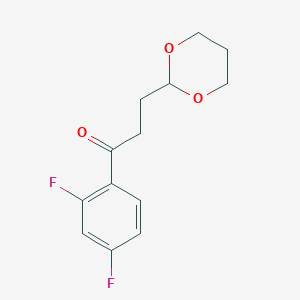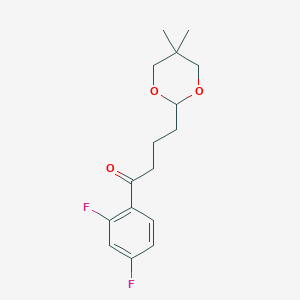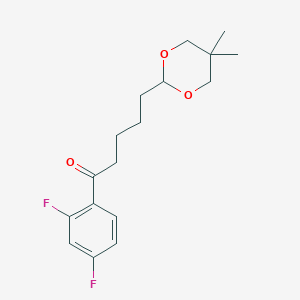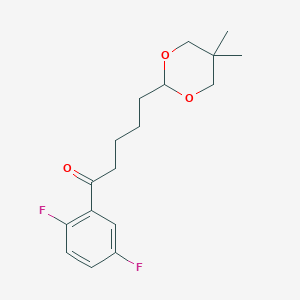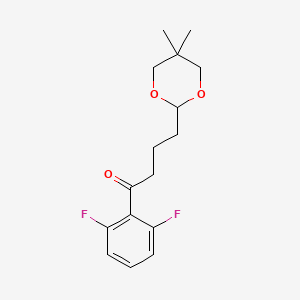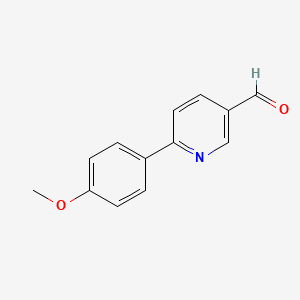
6-(4-Méthoxyphényl)pyridine-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)nicotinaldehyde: is an organic compound with the molecular formula C13H11NO2 It features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 3-position
Applications De Recherche Scientifique
Chemistry:
Building Block: 6-(4-Methoxyphenyl)nicotinaldehyde serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used to design biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-(4-Methoxyphenyl)nicotinaldehyde typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and pyridine derivatives.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for 6-(4-Methoxyphenyl)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 6-(4-Methoxyphenyl)nicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(4-Methoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
Molecular Targets and Pathways:
- The mechanism of action of 6-(4-Methoxyphenyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- 6-(4-Bromophenyl)pyridine-3-carbaldehyde
- 6-(4-Fluorophenyl)pyridine-3-carbaldehyde
- 6-(4-Chlorophenyl)pyridine-3-carbaldehyde
Comparison:
- Uniqueness: The presence of the methoxy group in 6-(4-Methoxyphenyl)nicotinaldehyde imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its halogenated analogs, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing its utility in specific applications.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVCIURBAJHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
